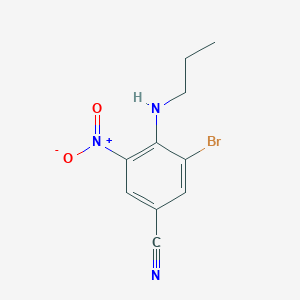

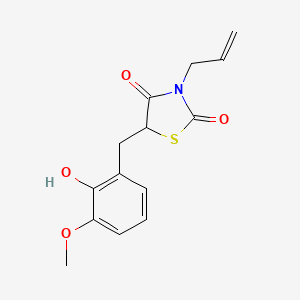

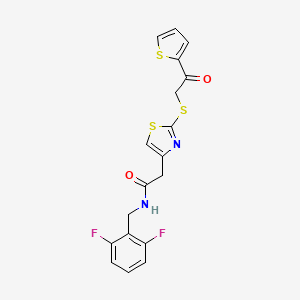

![molecular formula C24H23N3O3 B2609557 6-(1H-indol-3-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid CAS No. 1024355-02-9](/img/structure/B2609557.png)

6-(1H-indol-3-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to many compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Specific molecular structure analysis for “6-(1H-indol-3-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid” was not found in the available resources.

Scientific Research Applications

Synthesis and Structural Diversity

Generation of Structurally Diverse Libraries

Benzodiazepine derivatives have been synthesized through alkylation and ring closure reactions, contributing to a diverse compound library. These compounds are obtained through various chemical reactions, including the use of ketonic Mannich bases as starting materials, leading to the production of pyrazolines, pyridines, benzodiazepines, and other derivatives. This approach demonstrates the versatility and potential for generating structurally diverse benzodiazepine-related compounds for further scientific exploration (Roman, 2013).

Regioselective Synthesis

A novel method for the synthesis of benzodiazepines involves regioselective processes that enable the creation of compounds with specific structural features. Such methods allow for the precise design of molecules for targeted scientific applications, highlighting the importance of synthetic chemistry in the development of new benzodiazepine derivatives (Attanasi et al., 2011).

Applications in Drug Discovery and Material Science

Novel Synthetic Routes for Therapeutic Agents

Research has developed new synthetic routes for compounds with potential therapeutic applications, such as muscarinic M2-receptor affinity. These compounds incorporate benzodiazepine frameworks and demonstrate the continuous innovation in medicinal chemistry aimed at discovering new therapeutic agents (Holzgrabe & Heller, 2003).

Photoelectric Conversion in Solar Cells

Benzodiazepine derivatives have also found applications in the field of material science, such as improving the photoelectric conversion efficiency of dye-sensitized solar cells. This application underscores the versatility of benzodiazepine derivatives beyond pharmacological uses, demonstrating their potential in renewable energy technologies (Wu et al., 2009).

properties

IUPAC Name |

6-(1H-indol-3-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-24(2)10-19-21(20(28)11-24)22(15-12-25-16-6-4-3-5-14(15)16)27-17-8-7-13(23(29)30)9-18(17)26-19/h3-9,12,22,25-27H,10-11H2,1-2H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQBYCPGJVOXRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)O)C4=CNC5=CC=CC=C54)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

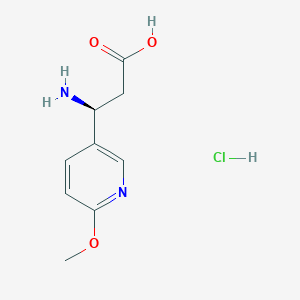

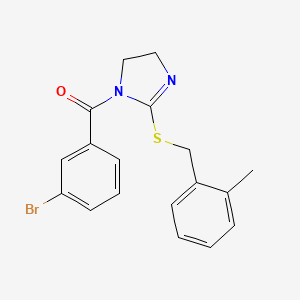

![N-(2,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609477.png)

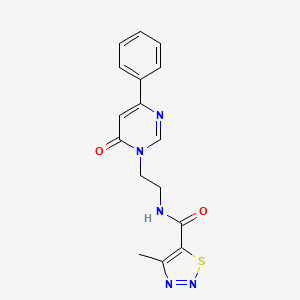

![Ethyl 2-(4-formyl-1'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)acetate](/img/structure/B2609483.png)

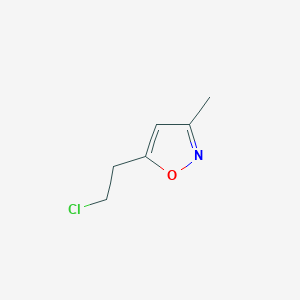

![7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2609485.png)

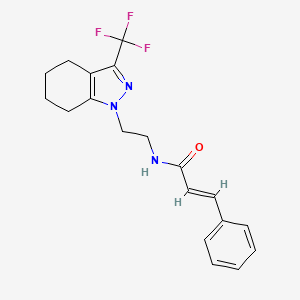

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylpyrazine-2-carboxamide](/img/structure/B2609494.png)

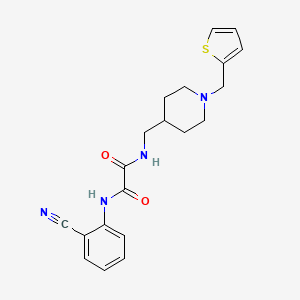

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2609496.png)